molecular formula C10H21N B13270182 N-methyl-4-(propan-2-yl)cyclohexan-1-amine

N-methyl-4-(propan-2-yl)cyclohexan-1-amine

Cat. No.: B13270182
M. Wt: 155.28 g/mol
InChI Key: UARAHYFNYJKOGL-UHFFFAOYSA-N
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Description

N-methyl-4-(propan-2-yl)cyclohexan-1-amine: is a chemical compound with the molecular formula C10H21N. It is also known by its IUPAC name, 4-isopropyl-N-methylcyclohexan-1-amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-4-(propan-2-yl)cyclohexan-1-amine typically involves the alkylation of cyclohexanone derivatives. One common method is the reductive amination of 4-isopropylcyclohexanone with methylamine. This reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

N-methyl-4-(propan-2-yl)cyclohexan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

N-methyl-4-(propan-2-yl)cyclohexan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-methyl-4-(propan-2-yl)cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-4-(propan-2-yl)cyclohexan-1-amine is unique due to its specific structural configuration and the presence of both methyl and isopropyl groups on the cyclohexane ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C10H21N

Molecular Weight

155.28 g/mol

IUPAC Name

N-methyl-4-propan-2-ylcyclohexan-1-amine

InChI

InChI=1S/C10H21N/c1-8(2)9-4-6-10(11-3)7-5-9/h8-11H,4-7H2,1-3H3

InChI Key

UARAHYFNYJKOGL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCC(CC1)NC

Origin of Product

United States

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